3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate
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Overview
Description
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate is a synthetic form of Vitamin E. It is a crystalline solid and is often used as a nutritional supplement . This compound is known for its antioxidant properties, which help protect cells from damage caused by free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate involves several steps. The starting material is typically a tocopherol derivative, which undergoes esterification with hexadecanoic acid (palmitic acid) under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Hydrolysis reactions typically require acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Alcohols and acids.
Scientific Research Applications
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage . The molecular targets include lipid membranes, proteins, and DNA, where it helps maintain structural integrity and function . The pathways involved include the reduction of lipid peroxides and the regeneration of other antioxidants such as Vitamin C .
Comparison with Similar Compounds
Similar Compounds
Alpha-Tocopherol: Another form of Vitamin E with similar antioxidant properties.
Gamma-Tocopherol: A different form of Vitamin E that is more effective in trapping certain types of free radicals.
Tocotrienols: A group of compounds related to tocopherols but with unsaturated side chains, offering different biological activities.
Uniqueness
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate is unique due to its specific esterification with hexadecanoic acid, which enhances its stability and bioavailability . This makes it particularly useful in dietary supplements and cosmetic formulations where prolonged antioxidant activity is desired .
Properties
CAS No. |
34562-29-3 |
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Molecular Formula |
C45H80O3 |
Molecular Weight |
669.1 g/mol |
IUPAC Name |
(2-hexadecyl-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl) hexadecanoate |
InChI |
InChI=1S/C45H80O3/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-45(6)37-35-41-40(5)43(38(3)39(4)44(41)48-45)47-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-37H2,1-6H3 |
InChI Key |
HNWBPMDFXRYUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1(CCC2=C(O1)C(=C(C(=C2C)OC(=O)CCCCCCCCCCCCCCC)C)C)C |
Origin of Product |
United States |
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